molecular formula C7H6N2O2 B2995715 N-(1,2-Oxazol-3-yl)but-2-ynamide CAS No. 1859302-94-5

N-(1,2-Oxazol-3-yl)but-2-ynamide

Cat. No.: B2995715
CAS No.: 1859302-94-5
M. Wt: 150.137
InChI Key: FRPRAJKOKNDYIZ-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)but-2-ynamide is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 g/mol . This compound features a unique structure that includes an oxazole ring and a but-2-ynamide moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Oxazol-3-yl)but-2-ynamide typically involves the reaction of 3-amino-1,2-oxazole with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Oxazol-3-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the triple bond in the but-2-ynamide moiety to a double or single bond.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(1,2-Oxazol-3-yl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-Oxazol-3-yl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the but-2-ynamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-Oxazol-3-yl)acetamide
  • N-(1,2-Oxazol-3-yl)prop-2-ynamide
  • N-(1,2-Oxazol-3-yl)but-2-enamide

Uniqueness

N-(1,2-Oxazol-3-yl)but-2-ynamide is unique due to its combination of an oxazole ring and a but-2-ynamide moiety. This structure provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-3-7(10)8-6-4-5-11-9-6/h4-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRAJKOKNDYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859302-94-5
Record name N-(1,2-oxazol-3-yl)but-2-ynamide
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